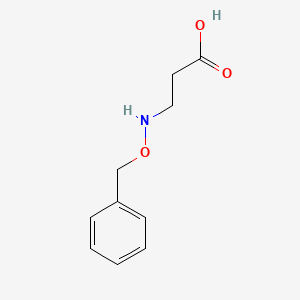
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amine, also known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. Methamphetamine is commonly used as a recreational drug, but it also has scientific research applications due to its potential therapeutic effects.
Mécanisme D'action
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine works by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria, increased energy, and improved cognitive function. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine also affects the peripheral nervous system, leading to increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and hyperthermia. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can also cause changes in brain structure and function, leading to cognitive impairment and increased risk of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has advantages and limitations when used in lab experiments. It can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain and behavior. However, its potential for abuse and addiction can make it difficult to use in human studies. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine also has a high potential for toxicity and can cause damage to the brain and other organs.
Orientations Futures
There are several future directions for research on methamphetamine. One area of focus is the development of new treatments for addiction and the prevention of relapse. Another area of focus is the development of new medications that can mimic the effects of methamphetamine without the potential for abuse and addiction. Finally, research is needed to better understand the long-term effects of methamphetamine use on the brain and body, and to develop interventions to reduce the harm associated with its use.
Conclusion
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine is a synthetic compound that has potential therapeutic applications in the treatment of certain medical conditions. It works by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to improved mood and cognitive function. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can have a range of biochemical and physiological effects on the body, and it has advantages and limitations when used in lab experiments. Future research is needed to develop new treatments for addiction and to better understand the long-term effects of methamphetamine use.
Méthodes De Synthèse
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine is synthesized from ephedrine or pseudoephedrine, which are found in over-the-counter cold and allergy medications. The synthesis process involves the reduction of ephedrine or pseudoephedrine using a variety of chemicals, including red phosphorus, iodine, and hydrochloric acid. The resulting product is a highly pure form of methamphetamine that can be smoked, injected, or snorted.
Applications De Recherche Scientifique
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has potential therapeutic applications in the treatment of certain medical conditions, such as attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has been shown to increase dopamine and norepinephrine levels in the brain, which can improve mood and cognitive function.
Propriétés
IUPAC Name |
(2S)-2-methyl-3-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11H,8,10,15H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRHPTVDNKFVHN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)


![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)


![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)
